molecular formula C11H12FN3O3 B15303854 1-(5-Amino-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Amino-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Katalognummer: B15303854
Molekulargewicht: 253.23 g/mol
InChI-Schlüssel: XKMHUPYEHURMTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydropyrimidine-2,4-dione core substituted with a 5-amino-4-fluoro-2-methoxy-phenyl group, making it a unique molecule with interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(5-Amino-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxyaniline and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluoro-2-methoxyaniline and ethyl acetoacetate under acidic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the hexahydropyrimidine-2,4-dione core.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

1-(5-Amino-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluoro positions, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-Amino-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

1-(5-Amino-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluoro groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H12FN3O3

Molekulargewicht

253.23 g/mol

IUPAC-Name

1-(5-amino-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H12FN3O3/c1-18-9-4-6(12)7(13)5-8(9)15-3-2-10(16)14-11(15)17/h4-5H,2-3,13H2,1H3,(H,14,16,17)

InChI-Schlüssel

XKMHUPYEHURMTO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)F)N)N2CCC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.